

Application Note and Protocol: N-acetylation of 5-Bromo-2-methylpyridin-3-amine

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Compound of Interest

Compound Name: 5-Bromo-2-methylpyridin-3-amine

Cat. No.: B1289001

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This document provides a detailed experimental procedure for the N-acetylation of **5-Bromo-2-methylpyridin-3-amine** to synthesize N-(5-bromo-2-methylpyridin-3-yl)acetamide. This protocol is based on established and peer-reviewed methodologies, ensuring reliability and reproducibility for research and development applications.

Introduction

N-acetylation is a fundamental chemical transformation in organic synthesis, frequently employed to protect amine functionalities during multi-step synthetic sequences. The resulting acetamide, N-(5-bromo-2-methylpyridin-3-yl)acetamide, is a valuable intermediate for further functionalization, such as in cross-coupling reactions, to generate novel pyridine-based derivatives with potential applications in medicinal chemistry and materials science. This protocol outlines a straightforward and efficient method for this conversion using acetic anhydride as the acetylating agent.

Reaction Scheme

The N-acetylation of **5-Bromo-2-methylpyridin-3-amine** proceeds via the nucleophilic attack of the amino group on the carbonyl carbon of acetic anhydride, leading to the formation of the corresponding acetamide.

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Caption: Reaction scheme for the N-acetylation of **5-Bromo-2-methylpyridin-3-amine**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the N-acetylation reaction.

Reactant/ Product	Molecular Weight (g/mol)	Amount (g)	Moles (mmol)	Equivalents	Yield (%)	Melting Point (°C)
5-Bromo-2-methylpyridin-3-amine	187.04	2.00	10.69	1.0	-	-
Acetic Anhydride	102.09	1.95	19.10	1.79	-	-
N-(5-bromo-2-methylpyridin-3-yl)acetamide	229.07	-	-	-	85	256

Experimental Protocol

This protocol is adapted from a peer-reviewed procedure.[\[1\]](#)

Materials and Equipment:

- **5-Bromo-2-methylpyridin-3-amine**

- Acetic anhydride
- Concentrated sulfuric acid (96% H₂SO₄)
- Acetonitrile (CH₃CN)
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser
- Nitrogen or argon gas inlet
- Thin Layer Chromatography (TLC) plates (silica gel)
- Rotary evaporator
- Büchner funnel and filter paper
- Beakers and other standard laboratory glassware

Procedure:

- Reaction Setup:
 - To a dry round-bottom flask equipped with a magnetic stir bar, add **5-bromo-2-methylpyridin-3-amine** (2.0 g).
 - Add acetonitrile (20 mL) to the flask and stir the mixture to dissolve the starting material.
 - Under a nitrogen or argon atmosphere, add acetic anhydride (1.95 g) to the solution.
- Reaction Execution:

- Begin stirring the reaction mixture and heat it to 60 °C using a heating mantle or oil bath.
- Carefully add a few drops of concentrated sulfuric acid (96% H₂SO₄) to the reaction mixture.
- Continue stirring the reaction at 60 °C for 30 minutes.

- Reaction Monitoring:
 - Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., ethyl acetate/hexane) to distinguish the starting material from the product. The reaction is complete when the starting amine spot is no longer visible.
- Work-up and Purification:
 - Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
 - To the resulting residue, add deionized water dropwise while stirring. A precipitate of the product will form.
 - Continue stirring the mixture at room temperature for approximately one hour to ensure complete precipitation.
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the collected solid with deionized water to remove any residual impurities.[\[1\]](#)
 - Dry the purified N-(5-bromo-2-methylpyridin-3-yl)acetamide in an oven to obtain the final product.[\[1\]](#)

Expected Outcome:

The procedure is expected to yield N-(5-bromo-2-methylpyridin-3-yl)acetamide as a solid with a yield of approximately 85%.[\[1\]](#) The melting point of the pure product is 256 °C.[\[1\]](#)

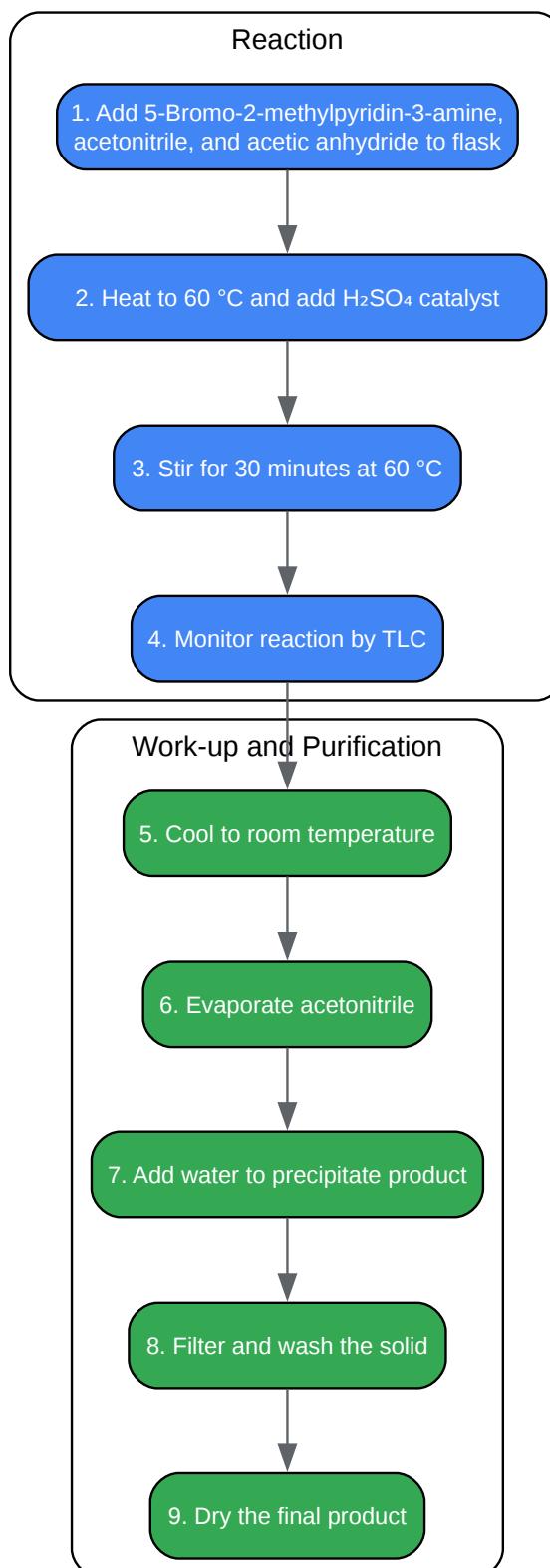
Characterization Data

The identity and purity of the synthesized N-(5-bromo-2-methylpyridin-3-yl)acetamide can be confirmed by the following analytical data[1]:

- $^1\text{H-NMR}$ (CDCl_3): δ 7.8 (s, 1H, pyridine-H), 7.38 (s, 1H, pyridine-H), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH_3).
- $^{13}\text{C-NMR}$ ($\text{CDCl}_3 + \text{CD}_3\text{OD}$): δ 16.5, 24.1, 112.3, 127.9, 147.2, 150, 169.1.
- Mass Spectrometry (EI-MS m/z): 229 $[\text{M}+\text{H}]^+$.
- Elemental Analysis ($\text{C}_8\text{H}_9\text{BrN}_2\text{O}$): Calculated: C, 41.95%; H, 4.01%. Found: C, 41.93%; H, 3.97%.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the experimental procedure.

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Caption: Workflow for the N-acetylation of **5-Bromo-2-methylpyridin-3-amine**.

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References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
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